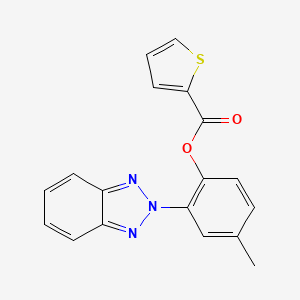![molecular formula C27H24N2O3 B10892680 9,9-dimethyl-12-[(E)-2-(2-nitrophenyl)ethenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B10892680.png)
9,9-dimethyl-12-[(E)-2-(2-nitrophenyl)ethenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE typically involves multicomponent condensation reactions. One common method includes the condensation of aromatic aldehydes with naphthalen-2-ol and 5,5-dimethylcyclohexane-1,3-dione in the presence of a solid acid catalyst such as Fe3O4/SiO2/PPA nanoparticles . This method is advantageous due to its high yield and environmentally friendly nature.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE has several scientific research applications:
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE involves its interaction with specific molecular targets and pathways. In optoelectronic applications, its luminescent properties are attributed to the electronic transitions within the molecule, which are influenced by its rigid planar structure and the presence of electron-donating and electron-withdrawing groups . In biological systems, its mechanism of action may involve the inhibition of specific enzymes or interaction with cellular DNA, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar compounds include other benzo[a]acridinone derivatives such as:
9,9-Dimethyl-9,10-dihydroacridine (DMAC): Known for its use in OLEDs as a deep-blue emitting material.
12,12-Dimethyl-7,12-dihydrobenzo[a]acridine (DMBA): Another derivative used in the design of deep-blue narrow-band emission emitters.
The uniqueness of 9,9-DIMETHYL-12-(2-NITROSTYRYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE lies in its specific structural modifications, which enhance its luminescent properties and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C27H24N2O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
9,9-dimethyl-12-[(E)-2-(2-nitrophenyl)ethenyl]-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C27H24N2O3/c1-27(2)15-22-26(24(30)16-27)20(13-11-18-8-4-6-10-23(18)29(31)32)25-19-9-5-3-7-17(19)12-14-21(25)28-22/h3-14,20,28H,15-16H2,1-2H3/b13-11+ |
InChI Key |
YVVAJUYYKCXBNR-ACCUITESSA-N |
Isomeric SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)/C=C/C5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C=CC5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B10892599.png)
![N'-[(1Z)-1-(2,5-dimethylthiophen-3-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B10892606.png)

![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10892613.png)
![2-[(4-chlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10892617.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B10892633.png)
![(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10892643.png)
![1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B10892654.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B10892657.png)
![propyl 6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10892667.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10892672.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10892691.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]furan-2-carboxamide](/img/structure/B10892692.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B10892700.png)
